molecular formula C54H95N9O16 B1182229 (4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid CAS No. 135096-89-8

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Cat. No.: B1182229
CAS No.: 135096-89-8
M. Wt: 1126.4 g/mol
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Biochemical Analysis

Biochemical Properties

White Line Inducing Principle plays a significant role in biochemical reactions, particularly in its interactions with other biomolecules. It has been shown to interact with tolaasin I, forming a white precipitate in the white line assay . Additionally, WLIP exhibits antimicrobial activity against various fungi, chromista, and gram-positive bacteria . The compound causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The enzymes and proteins involved in these interactions include nonribosomal peptide synthetases such as WlpA, WlpB, and WlpC, which are responsible for the biosynthesis of WLIP .

Cellular Effects

White Line Inducing Principle affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, including cultivated mushrooms like Agaricus bisporus and Pleurotus species . The compound also affects gram-positive bacteria and certain gram-negative bacteria, such as Erwinia carotovora . WLIP influences cell function by causing red blood cell lysis and altering the pseudo-tissues of mushrooms . It also plays a role in biofilm formation and swarming motility in bacteria .

Molecular Mechanism

The molecular mechanism of action of White Line Inducing Principle involves its interaction with biomolecules and its ability to form transmembrane pores. WLIP binds to tolaasin I, resulting in the formation of a white precipitate . The compound’s hemolytic activity is mediated by the formation of transmembrane pores with a radius between 1.5 and 1.7 nm . Additionally, the biosynthesis of WLIP is regulated by the Gac/Rsm two-component signaling pathway, which controls the expression of genes encoding the biosynthetic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of White Line Inducing Principle change over time. The compound’s stability and degradation have been studied, with findings indicating that WLIP remains active over extended periods . Long-term effects on cellular function include sustained antimicrobial activity and continued inhibition of fungal and bacterial growth . In vitro studies have shown that WLIP maintains its hemolytic activity and ability to form transmembrane pores over time .

Dosage Effects in Animal Models

The effects of White Line Inducing Principle vary with different dosages in animal models. At lower doses, WLIP exhibits antimicrobial activity without causing significant toxicity . At higher doses, the compound can cause adverse effects, including increased hemolytic activity and potential toxicity to host cells . Threshold effects have been observed, with specific dosages required to achieve optimal antimicrobial activity without inducing toxicity .

Metabolic Pathways

White Line Inducing Principle is involved in various metabolic pathways, particularly those related to its biosynthesis and antimicrobial activity. The compound interacts with enzymes such as nonribosomal peptide synthetases (WlpA, WlpB, and WlpC) and cofactors involved in its production . WLIP also affects metabolic flux and metabolite levels in the producing bacteria, influencing their ability to compete with other microorganisms .

Transport and Distribution

Within cells and tissues, White Line Inducing Principle is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific biomolecules . WLIP’s ability to form transmembrane pores also affects its distribution within cells, allowing it to exert its antimicrobial effects .

Subcellular Localization

The subcellular localization of White Line Inducing Principle is crucial for its activity and function. WLIP is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects .

Preparation Methods

White Line Inducing Principle is typically produced by cultivating strains of Pseudomonas reactans. The production involves growing the bacteria in a suitable medium, followed by extraction and purification of the compound. The compound can be purified using solid-phase extraction and high-performance liquid chromatography . The structure of White Line Inducing Principle was elucidated using mass spectrometry, liquid state nuclear magnetic resonance spectroscopy, and chiral gas chromatography .

Properties

IUPAC Name

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEWAEAWMXRMHB-WRNJRVSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H95N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1126.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Reactant of Route 2
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Reactant of Route 6
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

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